molecular formula C5H10O3 B041458 (2S,3S)-3-hydroxy-2-methylbutanoic acid CAS No. 84567-98-6

(2S,3S)-3-hydroxy-2-methylbutanoic acid

Cat. No. B041458
CAS RN: 84567-98-6
M. Wt: 118.13 g/mol
InChI Key: VEXDRERIMPLZLU-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-hydroxy-2-methylbutanoic acid, also known as HMB, is a naturally occurring compound that is produced in the human body during the metabolism of the amino acid leucine. HMB has gained attention in the scientific community due to its potential health benefits, particularly in the fields of sports nutrition and muscle health.

Scientific Research Applications

1. Analytical Chemistry in Alcoholic Beverages

(2S,3S)-3-hydroxy-2-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. Gracia-Moreno et al. (2015) developed a method for quantitative determination of this compound, among others, in wines and alcoholic beverages, noting its potential sensory effects due to its concentrations in these products (Gracia-Moreno, Lopez, & Ferreira, 2015).

2. Kinetics and Mechanism in Chemical Reactions

The kinetics and mechanism of the oxidation of 2-hydroxy-3-methylbutanoic acid, a related compound, by chromium(VI) in perchloric acid have been studied by Signorella et al. (1992). This research provides insights into the chemical behavior of similar compounds in oxidative environments (Signorella, García, & Sala, 1992).

3. Enantiomeric Separation and Quantification in Red Wine

Lytra et al. (2017) developed a method for quantifying and enantiomerically separating (2S,3S)-3-hydroxy-2-methylbutanoic acid and related compounds in red wine. This research highlights the importance of this compound's enantiomers in the aging process of wine (Lytra, Franc, Cameleyre, & Barbe, 2017).

4. Ion-Exchange Techniques in Synthesis

Powell et al. (1972) explored the use of ion-exclusion and ion-exchange techniques to synthesize 2,3-dihydroxy-2-methylbutanoic acid derivatives. This study provides a foundational understanding of synthesizing complex organic molecules including (2S,3S)-3-hydroxy-2-methylbutanoic acid (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).

5. Chiroptical Properties and NMR Analysis

Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of 2-methyl substituted carboxylic acids, including (2S,3S)-3-hydroxy-2-methylbutanoic acid, utilizing NMR with optically active shift reagents. This research contributes to our understanding of the optical purity and behavior of such compounds (Korver & Gorkom, 1974).

properties

CAS RN

84567-98-6

Product Name

(2S,3S)-3-hydroxy-2-methylbutanoic acid

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2S,3S)-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1

InChI Key

VEXDRERIMPLZLU-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H]([C@H](C)O)C(=O)O

SMILES

CC(C(C)O)C(=O)O

Canonical SMILES

CC(C(C)O)C(=O)O

physical_description

Solid

synonyms

[S-(R*,R*)]-3-Hydroxy-2-methylbutanoic Acid;  2S,3S-Nilic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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